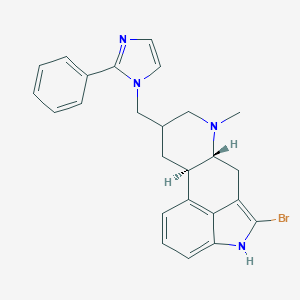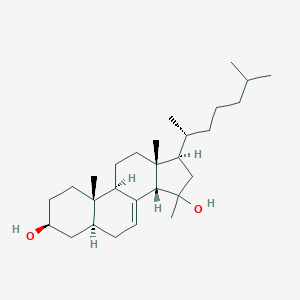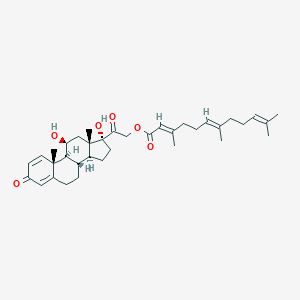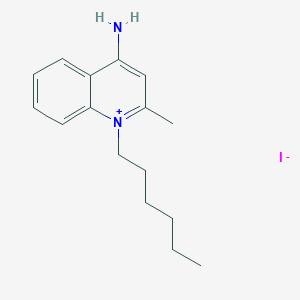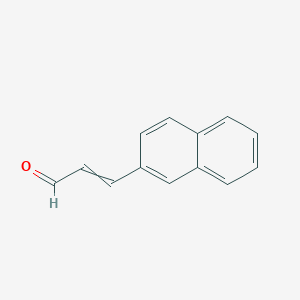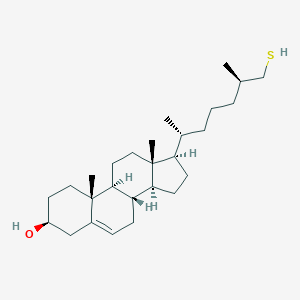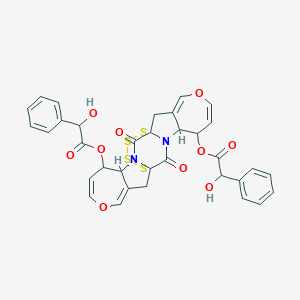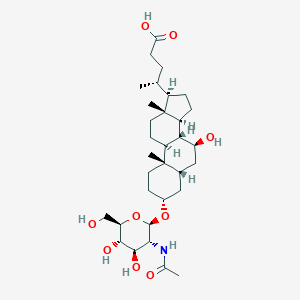
Ursodeoxycholic acid N-acetylglucosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholic acid N-acetylglucosaminide (UDCA-GlcNAc) is a conjugate of ursodeoxycholic acid (UDCA) and N-acetylglucosamine (GlcNAc). UDCA-GlcNAc is a novel compound that has been synthesized to enhance the therapeutic potential of UDCA. UDCA is a naturally occurring bile acid that is used to treat various liver diseases. However, its therapeutic efficacy is limited due to its poor solubility and bioavailability.
Mecanismo De Acción
Ursodeoxycholic acid N-acetylglucosaminide exerts its therapeutic effects by multiple mechanisms. Ursodeoxycholic acid N-acetylglucosaminide can activate the nuclear receptor farnesoid X receptor (FXR), which regulates bile acid metabolism and inflammation. Ursodeoxycholic acid N-acetylglucosaminide can also inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. Ursodeoxycholic acid N-acetylglucosaminide can also activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Ursodeoxycholic acid N-acetylglucosaminide has been shown to have various biochemical and physiological effects in liver cells and animal models. Ursodeoxycholic acid N-acetylglucosaminide can reduce lipid accumulation and inflammation in liver cells. Ursodeoxycholic acid N-acetylglucosaminide can also improve liver function and reduce liver damage in animal models of liver diseases. Ursodeoxycholic acid N-acetylglucosaminide can also modulate gut microbiota, which can affect liver metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ursodeoxycholic acid N-acetylglucosaminide has several advantages for lab experiments. Ursodeoxycholic acid N-acetylglucosaminide has better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. Ursodeoxycholic acid N-acetylglucosaminide can also be conjugated with various targeting molecules, such as antibodies or peptides, to improve its specificity and selectivity. However, Ursodeoxycholic acid N-acetylglucosaminide has some limitations for lab experiments. Ursodeoxycholic acid N-acetylglucosaminide is a novel compound, and its synthesis and characterization can be challenging. Ursodeoxycholic acid N-acetylglucosaminide can also have different pharmacokinetics and pharmacodynamics than UDCA, which can affect its therapeutic efficacy and safety.
Direcciones Futuras
Ursodeoxycholic acid N-acetylglucosaminide has several future directions for research and development. Ursodeoxycholic acid N-acetylglucosaminide can be studied for its therapeutic potential in other liver diseases, such as hepatitis B and C, alcoholic liver disease, and liver cancer. Ursodeoxycholic acid N-acetylglucosaminide can also be conjugated with various targeting molecules, such as nanoparticles or liposomes, to improve its delivery and efficacy. Ursodeoxycholic acid N-acetylglucosaminide can also be studied for its pharmacokinetics and pharmacodynamics in humans, which can facilitate its clinical translation. Ursodeoxycholic acid N-acetylglucosaminide can also be studied for its safety and toxicity, which can ensure its clinical application.
Métodos De Síntesis
Ursodeoxycholic acid N-acetylglucosaminide can be synthesized by conjugating UDCA with GlcNAc using a chemical linker. The chemical linker can be a carbodiimide, such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC), or a succinimide ester, such as N-hydroxysuccinimide (NHS) ester. The reaction can be carried out in an organic solvent, such as dimethylformamide (DMF), or in an aqueous buffer, such as phosphate-buffered saline (PBS). The product can be purified by chromatography, such as high-performance liquid chromatography (HPLC), or by precipitation, such as ethanol precipitation.
Aplicaciones Científicas De Investigación
Ursodeoxycholic acid N-acetylglucosaminide has been studied for its therapeutic potential in various liver diseases, such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and liver fibrosis. Ursodeoxycholic acid N-acetylglucosaminide has been shown to have better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. Ursodeoxycholic acid N-acetylglucosaminide has also been studied for its anti-inflammatory and anti-oxidative properties, which can reduce liver damage and improve liver function.
Propiedades
Número CAS |
122908-04-7 |
|---|---|
Nombre del producto |
Ursodeoxycholic acid N-acetylglucosaminide |
Fórmula molecular |
C8 H12 N4 O |
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H53NO9/c1-16(5-8-25(37)38)20-6-7-21-26-22(10-12-32(20,21)4)31(3)11-9-19(13-18(31)14-23(26)36)41-30-27(33-17(2)35)29(40)28(39)24(15-34)42-30/h16,18-24,26-30,34,36,39-40H,5-15H2,1-4H3,(H,33,35)(H,37,38)/t16-,18+,19-,20-,21+,22+,23+,24-,26+,27-,28-,29-,30-,31+,32-/m1/s1 |
Clave InChI |
JKXNUFCMIRPBML-ISPNGHFPSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C |
Sinónimos |
GlcNAc-UDCA UDCA-NAGA ursodeoxycholic acid N-acetylglucosaminide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
